2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Description
2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a useful research compound. Its molecular formula is C17H20N2OS and its molecular weight is 300.4 g/mol. The purity is usually 95%.
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Scientific Research Applications
Human Urinary Carcinogen Metabolites
Research on carcinogens and their metabolites, including those from tobacco smoke, provides a framework for understanding how similar compounds might be studied for their carcinogenic potential or as biomarkers for exposure in humans (Hecht, 2002).
Thiophene Analogues and Carcinogenicity
The evaluation of thiophene analogues of carcinogens like benzidine and 4-aminobiphenyl highlights the interest in synthesizing and assessing the carcinogenic potential of compounds with specific structural motifs (Ashby et al., 1978).
Advanced Oxidation Process for Compound Degradation
Studies on the degradation of specific compounds through advanced oxidation processes shed light on methods for mitigating the environmental impact of chemical compounds, potentially including those with similar structures to the compound (Qutob et al., 2022).
Supramolecular Chemistry Applications
Research into benzene-1,3,5-tricarboxamides (BTAs) and their role in nanotechnology, polymer processing, and biomedical applications demonstrates how compounds with specific functionalities are leveraged in various scientific fields (Cantekin et al., 2012).
Synthesis and Structural Properties of Heterocycles
The synthesis and exploration of novel heterocyclic compounds, including those with thiophene or benzothiazole groups, are central to developing new drugs and materials. This area of research is indicative of the scientific interest in compounds with complex structures for various applications (Issac & Tierney, 1996).
Properties
IUPAC Name |
2-amino-N-(4-ethylphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c1-2-11-7-9-12(10-8-11)19-17(20)15-13-5-3-4-6-14(13)21-16(15)18/h7-10H,2-6,18H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LCKPCSFSCSSXDQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2=C(SC3=C2CCCC3)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.